molecular formula C13H14N4O2S2 B5740257 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide

4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide

Cat. No. B5740257
M. Wt: 322.4 g/mol
InChI Key: AKIIXISDPWBYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide, also known as PMSF, is a widely used protease inhibitor in biochemical research. It is a potent serine protease inhibitor that irreversibly binds to the active site of serine proteases, including trypsin, chymotrypsin, and thrombin. PMSF is a colorless solid that is soluble in organic solvents and is stable at room temperature.

Mechanism of Action

4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide irreversibly binds to the active site of serine proteases, including trypsin, chymotrypsin, and thrombin. The binding of 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide to the active site of serine proteases results in the inhibition of protease activity. 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide is a suicide inhibitor, meaning that it is cleaved by the protease, resulting in the irreversible inhibition of the enzyme.
Biochemical and Physiological Effects:
4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide has no known physiological effects in humans, as it is primarily used in biochemical research. However, in vitro studies have shown that 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide can inhibit the activity of various serine proteases, including those involved in blood coagulation, fibrinolysis, and complement activation.

Advantages and Limitations for Lab Experiments

4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide is a potent and specific inhibitor of serine proteases, making it a valuable tool in biochemical research. It is easy to use and can be added directly to protein samples or enzyme assays. However, 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide has some limitations, including its irreversibility and specificity for serine proteases. Additionally, 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide can be toxic to cells at high concentrations, and its use should be optimized for each experiment.

Future Directions

There are several future directions for the use of 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide in biochemical research. One area of interest is the development of new protease inhibitors that are more specific and less toxic than 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide. Additionally, the use of 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide in combination with other protease inhibitors may provide new insights into protease function and regulation. Finally, the use of 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide in vivo may provide new insights into the physiological functions of serine proteases.

Synthesis Methods

4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide can be synthesized using various methods, including the reaction of 4-aminobenzenesulfonamide with 3-pyridinemethanethiol and carbon disulfide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as ethanol or methanol. The reaction yields 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide as a white crystalline solid, which can be purified by recrystallization.

Scientific Research Applications

4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide is widely used as a protease inhibitor in biochemical research. It is used to prevent the degradation of proteins by proteases during purification and analysis. 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide is also used to inhibit proteases in cell lysates and tissue extracts, allowing for the isolation and analysis of specific proteins. Additionally, 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide is used to inhibit proteases in enzyme assays, allowing for accurate measurements of enzyme activity.

properties

IUPAC Name

1-(pyridin-3-ylmethyl)-3-(4-sulfamoylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S2/c14-21(18,19)12-5-3-11(4-6-12)17-13(20)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H2,14,18,19)(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIIXISDPWBYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(Pyridin-3-ylmethyl)carbamothioyl]amino}benzenesulfonamide

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